

# Comprehensive Physicochemical and Structural Characterization of N-Methyl-2-phenylacetamide

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## Compound of Interest

Compound Name: *N-Methyl-2-phenylacetamide*

CAS No.: 6830-82-6

Cat. No.: B1293638

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## Abstract

**N-Methyl-2-phenylacetamide** is a significant chemical entity in the fields of organic synthesis and pharmaceutical development. Its proper identification, purity assessment, and structural confirmation are paramount for ensuring downstream experimental reproducibility and meeting regulatory standards. This technical guide provides a comprehensive suite of protocols and theoretical insights for the definitive characterization of **N-Methyl-2-phenylacetamide**. We detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) as orthogonal techniques to build a complete analytical profile of the molecule. This document is intended for researchers, quality control analysts, and drug development professionals who require robust and validated methods for its analysis.

## Introduction and Physicochemical Profile

**N-Methyl-2-phenylacetamide** (CAS No. 6830-82-6) is a secondary amide featuring a phenyl group attached to an acetyl moiety, which is in turn N-methylated. This structure confers specific chemical properties that are leveraged in various synthetic pathways. The

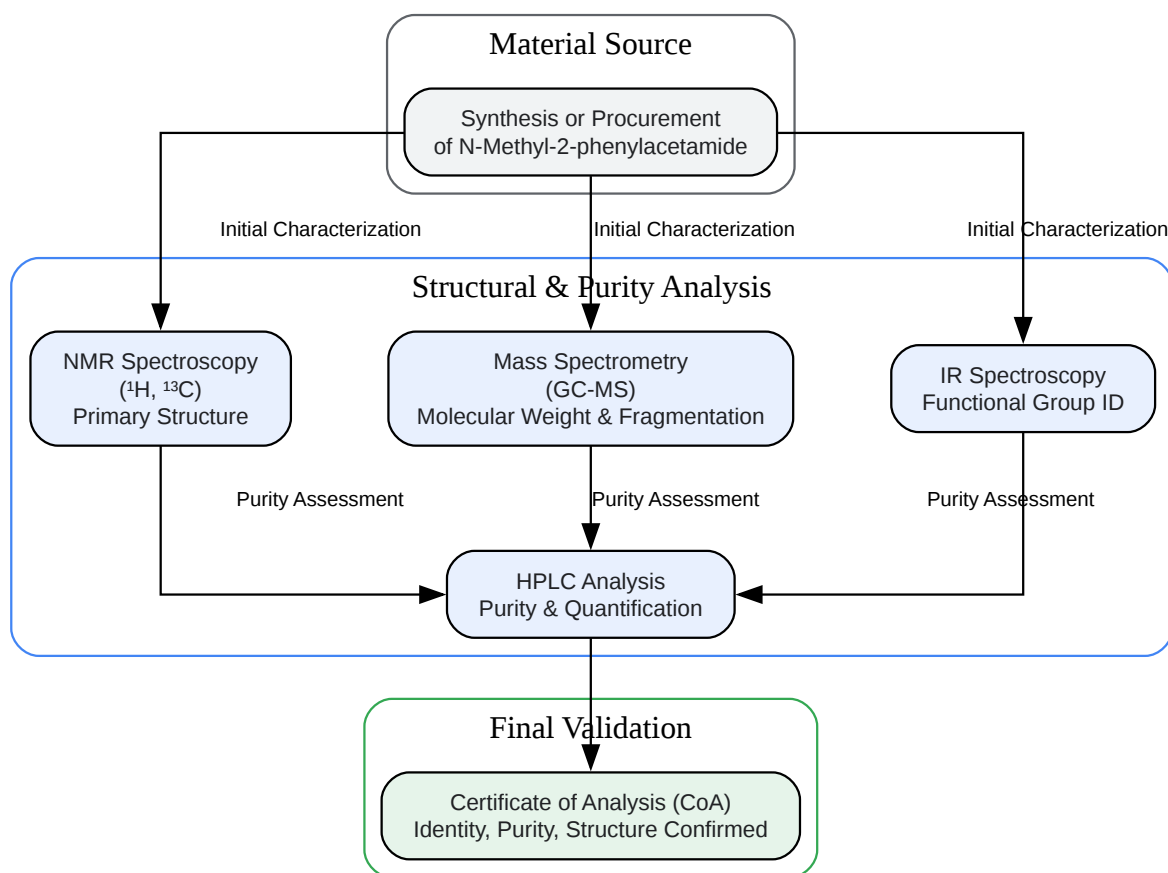
unambiguous characterization of this compound is the foundational step for any research or development application, ensuring that the material's identity and purity are confirmed before use. In drug development, for instance, even minor impurities can alter biological activity or introduce toxicity. Therefore, a multi-technique approach is essential for a comprehensive assessment.

The fundamental physicochemical properties of **N-Methyl-2-phenylacetamide** are summarized below.

Property	Value	Source
IUPAC Name	N-methyl-2-phenylacetamide	[1]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	[1]
Molecular Weight	149.19 g/mol	[1]
CAS Number	6830-82-6	[1]
Canonical SMILES	CNC(=O)CC1=CC=CC=C1	[1]

## Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates data from multiple orthogonal methods. Each technique provides a unique piece of the molecular puzzle. The logical flow for characterizing a newly synthesized or procured batch of **N-Methyl-2-phenylacetamide** should follow a structured path from structural confirmation to purity verification.



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Caption: Integrated workflow for the characterization of **N-Methyl-2-phenylacetamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Principle of Causality: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It operates on the principle that atomic nuclei with non-zero spin (like <sup>1</sup>H and <sup>13</sup>C) will align in a magnetic field and absorb electromagnetic radiation at a frequency characteristic of their chemical environment. This provides detailed information about the connectivity of atoms, the number of unique protons and carbons, and their electronic surroundings.

## Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR Analysis

- **Sample Preparation:** Accurately weigh 5-10 mg of **N-Methyl-2-phenylacetamide** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). The choice of solvent is critical as its residual peak must not overlap with analyte signals.
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Instrumentation:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Data Acquisition:**
  - Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion and resolution.[\[2\]](#)
  - For  $^1\text{H}$  NMR, acquire at least 16 scans. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds.
  - For  $^{13}\text{C}$  NMR, acquire a proton-decoupled spectrum to simplify signals to singlets. Due to the low natural abundance of  $^{13}\text{C}$ , a greater number of scans (~1024 or more) and a longer relaxation delay (e.g., 2 seconds) are required.

## Expected Data and Interpretation

The structure of **N-Methyl-2-phenylacetamide** predicts a specific set of signals. The data below is based on spectral database information and chemical shift theory.[\[1\]](#)

<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	Signal	Multiplicity	Integration	Assignment
Chemical Shift (δ, ppm)	~7.35 - 7.20	Multiplet	5H	Phenyl Ring (Ar-H)
~5.70	Broad Singlet	1H	Amide Proton (N-H)	
~3.55	Singlet	2H	Methylene (-CH <sub>2</sub> -)	
~2.80	Doublet	3H	Methyl (N-CH <sub>3</sub> )	

<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	Signal	Assignment
Chemical Shift (δ, ppm)	~171	Amide Carbonyl (C=O)
~135	Quaternary Phenyl (Ar-C)	
~129	Phenyl (Ar-CH)	
~128	Phenyl (Ar-CH)	
~127	Phenyl (Ar-CH)	
~44	Methylene (-CH <sub>2</sub> )	
~26	Methyl (N-CH <sub>3</sub> )	

## Mass Spectrometry (MS): Molecular Weight Verification

Principle of Causality: Mass spectrometry measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It provides the exact molecular weight, confirming the elemental composition, and offers structural information through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like **N-Methyl-2-phenylacetamide**.<sup>[1]</sup>

## Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
- **GC Separation:**
  - **Column:** Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 μm film thickness) such as one based on 5% Phenyl Polysiloxane.
  - **Injection:** Inject 1 μL of the sample solution with a split ratio (e.g., 50:1) to prevent column overloading.
  - **Temperature Program:** Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C. This gradient ensures separation from any residual solvents or impurities.
- **MS Detection (Electron Ionization - EI):**
  - **Ionization Energy:** Use a standard EI energy of 70 eV. This energy level is high enough to cause reproducible fragmentation and is standard across reference libraries.
  - **Mass Range:** Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.

## Expected Data and Interpretation

- **Molecular Ion (M<sup>+</sup>):** The spectrum should show a clear molecular ion peak at m/z = 149, corresponding to the molecular weight of C<sub>9</sub>H<sub>11</sub>NO.[\[1\]](#)
- **Key Fragments:** The fragmentation pattern is a structural fingerprint. Expected fragments for **N-Methyl-2-phenylacetamide** include:
  - m/z = 91: The tropylium ion ([C<sub>7</sub>H<sub>7</sub>]<sup>+</sup>), a very stable fragment characteristic of compounds with a benzyl group.
  - m/z = 58: The [CH<sub>3</sub>NH=CH<sub>2</sub>]<sup>+</sup> or related fragment from cleavage adjacent to the nitrogen.

# Infrared (IR) Spectroscopy: Functional Group Identification

Principle of Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies. This allows for the rapid and non-destructive identification of key functional groups, serving as an excellent orthogonal technique to confirm the presence of the amide and aromatic ring.

## Protocol: FTIR Analysis (KBr Pellet)

- **Sample Preparation:** Mix ~1-2 mg of the **N-Methyl-2-phenylacetamide** sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
- **Grinding:** Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by averaging 16 or 32 scans over a range of 4000-400  $\text{cm}^{-1}$ .

## Expected Data and Interpretation

The IR spectrum provides a distinct fingerprint based on the molecule's functional groups.[1][3]

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3300	N-H Stretch	Secondary Amide
~3060, 3030	C-H Stretch	Aromatic Ring
~2930	C-H Stretch	Aliphatic (CH <sub>3</sub> , CH <sub>2</sub> )
~1640	C=O Stretch (Amide I)	Secondary Amide
~1550	N-H Bend (Amide II)	Secondary Amide
~1495, 1450	C=C Stretch	Aromatic Ring
~740, 700	C-H Out-of-Plane Bend	Monosubstituted Benzene

## High-Performance Liquid Chromatography (HPLC): Purity and Quantification

Principle of Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and other high-purity chemicals. Reverse-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds are retained longer on the column. By using a UV detector, non-UV active impurities can be detected, and the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

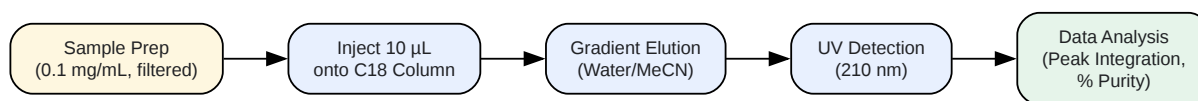
### Protocol: RP-HPLC Purity Analysis

This protocol is adapted from established methods for similar phenylacetamide derivatives.[4]  
[5][6]

- Instrumentation & Materials:
  - HPLC system with a UV-Vis detector.
  - C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
  - Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.

- Mobile Phase B: Acetonitrile (MeCN).
- Sample Diluent: 50:50 Water:Acetonitrile.
- Sample Preparation: Prepare a stock solution of **N-Methyl-2-phenylacetamide** at 1.0 mg/mL in the diluent. Further dilute to a working concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10 µL.
  - Column Temperature: 30°C.
  - Detection Wavelength: 210 nm or 254 nm (where the phenyl group absorbs).
  - Gradient Elution:
    - 0-2 min: 30% B
    - 2-15 min: Linear gradient from 30% B to 90% B
    - 15-17 min: Hold at 90% B
    - 17-18 min: Return to 30% B
    - 18-25 min: Re-equilibration at 30% B
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of **N-Methyl-2-phenylacetamide** by the total peak area of all components and multiplying by 100.

## HPLC Workflow Diagram



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Caption: Experimental workflow for the HPLC purity analysis.

## Conclusion

The characterization of **N-Methyl-2-phenylacetamide** requires a multi-faceted analytical approach. By integrating data from NMR for structural confirmation, MS for molecular weight verification, IR for functional group identification, and HPLC for purity assessment, a complete and reliable profile of the compound can be established. The protocols and interpretive guidelines presented in this document provide a robust framework for researchers and scientists to ensure the quality and integrity of their materials, which is a critical prerequisite for successful research and development.

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